m-Quinquephenyl

描述

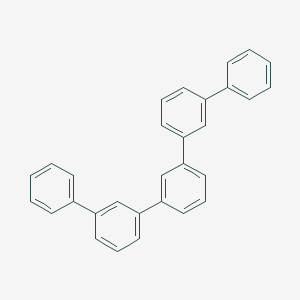

m-Quinquephenyl: is an aromatic hydrocarbon composed of five benzene rings connected in a meta configuration. Its molecular formula is C30H22 , and it has a molecular weight of 382.4957 g/mol . The compound is known for its unique U-shaped conformation, which has been confirmed through X-ray crystallography and molecular mechanics studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-Quinquephenyl typically involves the coupling of smaller aromatic units. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple brominated benzene derivatives with phenylboronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: m-Quinquephenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield partially hydrogenated products.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Partially hydrogenated quinquephenyls.

Substitution: Halogenated quinquephenyls.

科学研究应用

Organic Synthesis

Key Building Block

m-Quinquephenyl serves as a crucial building block in organic synthesis, facilitating the creation of complex organic molecules. It is utilized in various synthetic pathways, including:

- Aryl-Grignard Reactions : this compound is involved in reactions with aryl-Grignards to produce m-terphenyls, which are significant in developing new materials and compounds .

- Polymers and Copolymers : The compound is used to synthesize poly(azomethine ester)s that exhibit good thermal stability and liquid crystalline properties, making them suitable for optoelectronic applications .

Materials Science

Structural Properties

The unique U-shaped conformation of this compound has been confirmed through X-ray crystallography and molecular mechanics calculations. This conformation contributes to its packing efficiency and stability in solid-state applications .

Applications in Liquid Crystals

this compound has been studied for its liquid crystalline properties, making it a candidate for use in display technologies. Its rigid rod-like structure allows for ordered molecular arrangements that are essential for liquid crystal displays (LCDs) and other optoelectronic devices .

Case Study 1: Synthesis of Liquid-Crystalline Polymers

A study demonstrated the synthesis of processable aromatic-aliphatic polyethers incorporating quinquephenyl segments. These materials exhibited excellent thermal stability and potential for light-emitting applications, showcasing the versatility of this compound in polymer chemistry .

Case Study 2: Structural Phase Transitions

Research on low-temperature polymorphs of this compound revealed insights into structural phase transitions in ionic crystals. The findings indicated that the packing of molecules could influence physical properties like thermal conductivity and mechanical strength, which are critical for material design .

作用机制

The mechanism of action of m-Quinquephenyl in various applications involves its ability to interact with other molecules through π-π stacking interactions and its ability to undergo various chemical modifications. These interactions and modifications can influence the compound’s electronic properties, making it useful in materials science and potential therapeutic applications .

相似化合物的比较

m-Terphenyl: Composed of three benzene rings in a meta configuration.

m-Quarterphenyl: Composed of four benzene rings in a meta configuration.

p-Quinquephenyl: Composed of five benzene rings in a para configuration.

Uniqueness: m-Quinquephenyl is unique due to its U-shaped conformation, which is not observed in its shorter analogs like m-Terphenyl and m-Quarterphenyl. This unique structure influences its physical and chemical properties, making it distinct in its applications and reactivity .

生物活性

m-Quinquephenyl, a polyphenyl compound, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, antioxidant capabilities, and other relevant findings from recent studies.

Structural Characteristics

This compound is characterized by its U-shaped conformation as determined by X-ray crystallography and molecular mechanics calculations. This unique geometry contributes to its chemical reactivity and interaction with biological systems .

Synthesis

The synthesis of this compound typically involves the coupling of phenyl groups through various methods, including palladium-catalyzed reactions. The purity and structural integrity of synthesized this compound can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

| Candida species | Not specified |

This table summarizes the antimicrobial efficacy of this compound against selected microorganisms.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Table 2: Antioxidant Activity Comparison

The table above compares the antioxidant activity of this compound with a standard antioxidant, BHT.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against clinical isolates of resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like ciprofloxacin. This suggests its potential role in overcoming antibiotic resistance .

Case Study 2: Oxidative Stress Mitigation

Another study focused on the effects of this compound on cellular models exposed to oxidative stress. The compound was found to significantly reduce cell death and lipid peroxidation levels compared to untreated controls. These findings position this compound as a promising candidate for further development in therapeutic applications targeting oxidative damage .

属性

IUPAC Name |

1,3-bis(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZQOSQCGDDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168237 | |

| Record name | m-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16716-13-5 | |

| Record name | m-Quinquephenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16716-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016716135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-quinquephenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-QUINQUEPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PYG9C635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the preferred conformation of m-quinquephenyl, and how was it determined?

A1: Interestingly, this compound adopts a U-shaped conformation rather than a linear one. This unexpected finding was confirmed through both X-ray crystallography and molecular mechanics calculations. [, ] The U-shape arises from the steric interactions between the hydrogen atoms on adjacent benzene rings.

Q2: What does the crystal structure of this compound reveal about its packing and intermolecular interactions?

A2: this compound crystallizes in two polymorphs, one observed at room temperature and a low-temperature form. [] Both polymorphs exhibit similar packing arrangements, with molecules organized in layers that stack perpendicular to the longest unit cell axis. The molecules alternate within the layers and the stacked columns. Weak C-H...π interactions appear to be the primary stabilizing force within the crystal structure.

Q3: How does the incorporation of a boroxazine ring into the this compound scaffold impact its properties?

A3: Embedding a boroxazine (B3N2O) ring within the this compound framework results in a novel B/N/O substituted nanographene molecule. [] This modification significantly alters the electronic structure of the molecule, leading to a marked increase in fluorescence quantum yield. This highlights the potential of incorporating heteroatoms into polycyclic aromatic hydrocarbons for tuning their optoelectronic properties.

Q4: How does this compound behave under metal-ammonia reduction conditions, and how does this compare to the reduction of terphenyls?

A4: Unlike terphenyls, which tend to undergo reduction in the central benzene ring, this compound exhibits reduction primarily in two of its outer rings. [] This selectivity is observed even when using strong reducing agents like lithium or sodium in liquid ammonia. The specific products obtained (dihydro, tetrahydro, etc.) depend on the reaction conditions, including the metal used, temperature, and quenching method.

Q5: How does the 1H NMR spectrum of this compound and its derivatives reflect their conformational features?

A5: Studies have shown that the proton magnetic resonance (1H NMR) spectra of this compound and its branched-chain derivatives provide valuable insights into their conformational preferences. [] The observed chemical shifts and coupling constants align with the conformations predicted from molecular models, confirming the influence of steric interactions on the molecule's shape in solution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。